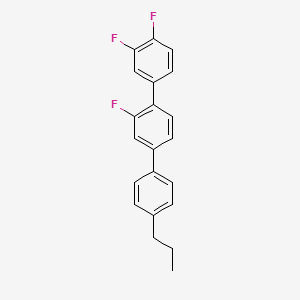

![molecular formula C12H13BrN2S B1459225 Bromhidrato de 6-etil-3-(prop-2-in-1-il)benzo[d]tiazol-2(3H)-imina CAS No. 1820586-96-6](/img/structure/B1459225.png)

Bromhidrato de 6-etil-3-(prop-2-in-1-il)benzo[d]tiazol-2(3H)-imina

Descripción general

Descripción

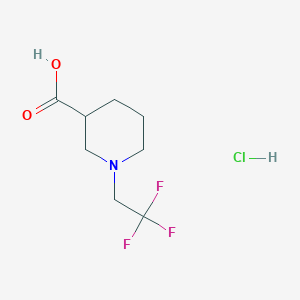

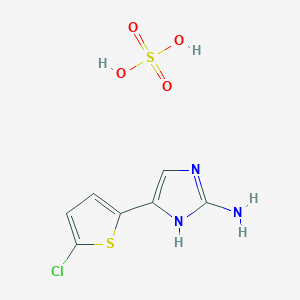

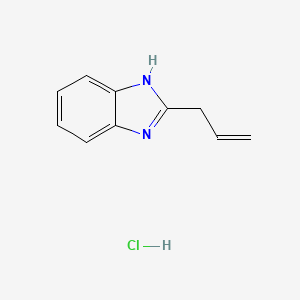

“6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide” is a chemical compound with the molecular formula C12H12N2S.BrH . It has a molecular weight of 297.22 . The compound is in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2S.BrH/c1-3-7-14-10-6-5-9 (4-2)8-11 (10)15-12 (14)13;/h1,5-6,8,13H,4,7H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

El núcleo de benzotiazol, presente en el compuesto, es conocido por sus propiedades antimicrobianas. La incorporación de los grupos etil y prop-2-in-1-il podría potencialmente mejorar estas propiedades. La investigación sugiere que estructuras similares exhiben actividades bactericidas y fungicidas, las cuales podrían ser aprovechadas en el desarrollo de nuevos agentes antimicrobianos .

Potencial Antitumoral

Los compuestos con una porción de benzotiazol han sido evaluados por su potencial antitumoral contra varias líneas celulares. La estructura única de este compuesto, particularmente la presencia del grupo imina, puede interactuar con objetivos biológicos en las células cancerosas, ofreciendo una vía para el desarrollo de nuevos fármacos anticancerígenos .

Aplicaciones Antiinflamatorias

Las propiedades antiinflamatorias de los derivados de benzotiazol los convierten en candidatos para el tratamiento de la inflamación crónica. Los sustituyentes específicos en este compuesto podrían estudiarse por sus efectos en las vías inflamatorias, lo que podría conducir a nuevos medicamentos antiinflamatorios .

Agentes Antivirales

Los derivados de benzotiazol han mostrado promesa como agentes antivirales. Las características estructurales de “Bromhidrato de 6-etil-3-(prop-2-in-1-il)benzo[d]tiazol-2(3H)-imina” pueden explorarse por su eficacia contra los virus de ARN y ADN, contribuyendo a la lucha contra las infecciones virales .

Actividad Antidiabética

Se ha informado que los compuestos que contienen imidazol, que comparten una estructura heterocíclica similar con los benzotiazoles, exhiben actividad antidiabética. Investigar este compuesto en el contexto de la diabetes podría conducir al descubrimiento de nuevos agentes terapéuticos para controlar los niveles de azúcar en la sangre .

Aplicaciones Antifúngicas

El núcleo de benzotiazol también está asociado con propiedades antifúngicas. Este compuesto podría probarse contra una gama de especies fúngicas, lo que podría conducir al desarrollo de nuevos fármacos antifúngicos, especialmente para cepas resistentes .

Inhibición de la Detección de Quorum

La detección de quorum es un sistema de comunicación utilizado por las bacterias. Los compuestos como los benzotiazoles se han estudiado por su capacidad para interrumpir este proceso, lo que podría ser un enfoque novedoso para combatir las infecciones bacterianas e inhibir la formación de biopelículas .

Plantilla para el Desarrollo de Fármacos

La estructura única de este compuesto, con sus múltiples sitios reactivos, lo convierte en una plantilla valiosa para el desarrollo de fármacos. Podría servir como un andamiaje para crear una variedad de moléculas farmacológicamente activas, adaptadas para objetivos terapéuticos específicos .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, contributing to their broad range of biological activities .

Mode of Action

The presence of the benzo[d]thiazol-2(3H)-imine group might play a crucial role in these interactions .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

Similar compounds are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

Análisis Bioquímico

Biochemical Properties

6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . Additionally, 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can bind to DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a therapeutic agent for various diseases.

Cellular Effects

The effects of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Furthermore, it can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered cell proliferation and survival . The influence of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide on gene expression and cellular metabolism underscores its potential as a powerful biochemical tool.

Molecular Mechanism

At the molecular level, 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide exerts its effects through various mechanisms. It can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . Additionally, this compound can intercalate into DNA, causing structural changes that affect transcription and replication . The ability of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide to modulate gene expression through epigenetic modifications further highlights its versatility as a biochemical agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide have been shown to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have demonstrated that prolonged exposure to 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide can lead to sustained changes in cellular function, including altered gene expression and metabolic activity . These findings underscore the importance of considering temporal factors when using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide vary with different dosages in animal models. At low doses, the compound has been shown to exhibit anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects highlight the need for careful dosage optimization when using 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide in therapeutic applications.

Metabolic Pathways

6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The involvement of 6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide in these pathways underscores its potential impact on overall metabolic homeostasis.

Propiedades

IUPAC Name |

6-ethyl-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S.BrH/c1-3-7-14-10-6-5-9(4-2)8-11(10)15-12(14)13;/h1,5-6,8,13H,4,7H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVQHQSAXDCILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C(=N)S2)CC#C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[1,2,4]Triazolo[4,3-a]pyrazin-3-yl}piperidine hydrochloride](/img/structure/B1459142.png)

![2-cyclohexyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B1459144.png)

![[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B1459150.png)

![octahydro-1H-pyrimido[1,6-a]piperazin-6-one hydrochloride](/img/structure/B1459152.png)